3-[(4-Ethylpiperazino)methyl]benzaldehyde
Description
3-[(4-Ethylpiperazino)methyl]benzaldehyde is a chemical compound with the molecular formula C14H20N2O. It is a benzaldehyde derivative that contains a piperazine ring substituted with an ethyl group.
Properties
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-15-6-8-16(9-7-15)11-13-4-3-5-14(10-13)12-17/h3-5,10,12H,2,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHRODHTLNMHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethylpiperazino)methyl]benzaldehyde typically involves the reaction of 4-ethylpiperazine with benzaldehyde under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction may also require a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production costs .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethylpiperazino)methyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions, where the ethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(4-Ethylpiperazino)methyl]benzoic acid.
Reduction: 3-[(4-Ethylpiperazino)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(4-Ethylpiperazino)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.
Mechanism of Action
The mechanism of action of 3-[(4-Ethylpiperazino)methyl]benzaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylpiperazino)methyl]benzaldehyde
- 3-[(4-Phenylpiperazino)methyl]benzaldehyde
- 3-[(4-Benzylpiperazino)methyl]benzaldehyde
Uniqueness
3-[(4-Ethylpiperazino)methyl]benzaldehyde is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in its interaction with molecular targets compared to similar compounds .
Biological Activity
3-[(4-Ethylpiperazino)methyl]benzaldehyde is a chemical compound characterized by the presence of a piperazine ring substituted with an ethyl group, attached to a benzaldehyde moiety. This compound, with the molecular formula , has garnered interest due to its potential biological activities and applications in medicinal chemistry.
- Molecular Weight: 232.32 g/mol
- Molecular Formula: C14H20N2O
- Structure: Contains a benzaldehyde group and a piperazine ring.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethylpiperazine with benzaldehyde under specific conditions, often utilizing solvents such as ethanol or methanol, and may require catalytic assistance from acids or bases to facilitate the reaction .
The biological activity of this compound is largely attributed to its structural features:
- Piperazine Ring: This moiety can interact with various receptors and enzymes, potentially modulating their activities.
- Aldehyde Group: Capable of forming covalent bonds with nucleophilic sites on proteins, influencing their function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
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Antimicrobial Activity:
- Studies have shown that benzaldehyde derivatives can possess antimicrobial properties. The piperazine structure may enhance this activity by facilitating interaction with microbial cell membranes.
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Anticancer Potential:
- Preliminary investigations suggest that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
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Neuropharmacological Effects:
- The piperazine ring is known for its neuroactive properties, which could imply potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological implications of similar compounds:
-
Study on Antimicrobial Properties:
A study evaluated various benzaldehyde derivatives and found that modifications to the piperazine ring significantly affected antimicrobial efficacy against Staphylococcus aureus and Escherichia coli . -
Anticancer Activity Investigation:
In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29), suggesting a potential for development into anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
